molecular formula C15H19NO4 B2633905 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid CAS No. 1104225-58-2

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid

Cat. No. B2633905
CAS RN: 1104225-58-2
M. Wt: 277.32
InChI Key: GJNMUKNLXQRDQV-UHFFFAOYSA-N
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Description

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid , also known as trans-4-methoxycinnamic acid , is a chemical compound with the molecular formula C10H10O3 . It falls under the category of aromatic carboxylic acids . The compound exhibits a trans configuration around the double bond, denoted by the (E) in its name .


Synthesis Analysis

The synthesis of trans-4-methoxycinnamic acid involves several methods, including Claisen-Schmidt condensation or Knoevenagel condensation . These reactions typically use benzaldehyde (with a methoxy group) and acetic anhydride as starting materials. The reaction proceeds under basic conditions, leading to the formation of the desired product .


Molecular Structure Analysis

The molecular structure of trans-4-methoxycinnamic acid consists of a phenyl ring substituted with a methoxy group at the para position. The carboxylic acid group is attached to the adjacent carbon atom. The trans configuration around the double bond ensures planarity of the molecule .


Chemical Reactions Analysis

  • Substitution Reactions : The phenyl ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration .

Physical And Chemical Properties Analysis

  • Appearance : White to pale yellow crystalline powder .

Mechanism of Action

Trans-4-methoxycinnamic acid may exhibit biological activity due to its structural resemblance to other cinnamic acid derivatives. It could potentially interact with enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its specific mechanisms .

Safety and Hazards

Future Directions

Investigate its potential as a pharmaceutical intermediate , explore its biological activities, and assess its safety profile .

properties

IUPAC Name

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10(2)14(15(18)19)16-13(17)9-6-11-4-7-12(20-3)8-5-11/h4-10,14H,1-3H3,(H,16,17)(H,18,19)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNMUKNLXQRDQV-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)NC(=O)/C=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid

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